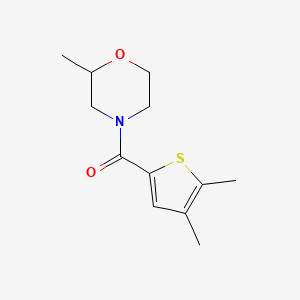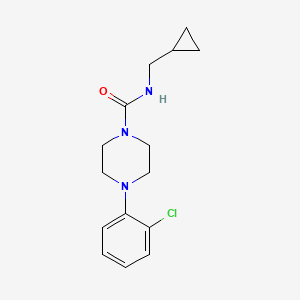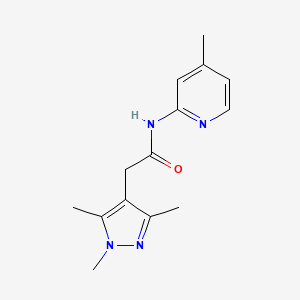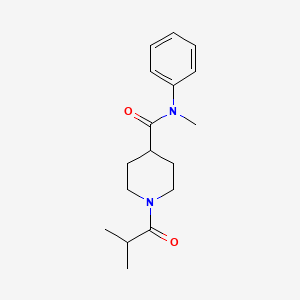
(4,5-Dimethylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,5-Dimethylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone, also known as DMMM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMMM is a heterocyclic compound that contains a morpholine ring and a thiophene ring, making it a versatile molecule for research purposes. In
作用機序
The mechanism of action of (4,5-Dimethylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. This compound has also been shown to inhibit the activity of certain enzymes, which are involved in the growth and proliferation of cancer cells. Further research is required to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is well-tolerated in animals. In vitro studies have shown that this compound has an inhibitory effect on the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to have an anti-inflammatory effect, which may have potential applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
(4,5-Dimethylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone has several advantages for lab experiments, including its ease of synthesis, low toxicity, and potential applications in various fields. However, this compound has some limitations, including its limited solubility in water, which may affect its bioavailability. Additionally, further research is required to fully understand the mechanism of action of this compound, which may limit its potential applications.
将来の方向性
There are several future directions for the research of (4,5-Dimethylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone. One potential direction is to further investigate the anticancer properties of this compound and its mechanism of action. Another direction is to explore the potential applications of this compound in catalysis and material science. Additionally, further research is required to optimize the synthesis of this compound and improve its solubility in water. Overall, this compound is a promising compound for research purposes, and further studies are required to fully understand its potential applications.
合成法
The synthesis of (4,5-Dimethylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone involves the reaction of 4,5-dimethyl-2-thiophenecarboxylic acid with 2-methylmorpholine in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). This reaction leads to the formation of this compound as a white solid with a purity of over 95%. The synthesis of this compound is a straightforward and efficient process, making it an attractive compound for research purposes.
科学的研究の応用
(4,5-Dimethylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone has shown potential applications in various fields of research, including medicinal chemistry, material science, and organic synthesis. This compound has been studied for its anticancer properties, where it has shown promising results in inhibiting the growth of cancer cells. This compound has also been used as a building block for the synthesis of various organic molecules, such as polymers and dendrimers. Additionally, this compound has been used as a ligand for metal complexes, which have shown potential applications in catalysis.
特性
IUPAC Name |
(4,5-dimethylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-8-6-11(16-10(8)3)12(14)13-4-5-15-9(2)7-13/h6,9H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZGQCPMQBYTEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=CC(=C(S2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1,3-dimethyl-5-[(E)-3-(3-methylpiperidin-1-yl)-3-oxoprop-1-enyl]pyrimidine-2,4-dione](/img/structure/B7509024.png)


![N-[(4-fluoro-3-methylphenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7509034.png)

![N-[(4-fluoro-3-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7509048.png)

